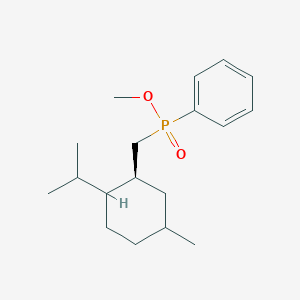

S-(p)-Menthyl methylphenylphosphinate

Description

Significance of P-Stereogenic Centers in Asymmetric Synthesis and Catalysis

Organophosphorus compounds featuring a stereogenic phosphorus atom, known as P-stereogenic or P-chiral compounds, are of paramount importance in the field of asymmetric synthesis. tcichemicals.comnih.gov Their unique three-dimensional structures make them highly effective as chiral ligands for transition metal catalysts. These ligands can create a precisely defined chiral environment around a metal center, enabling the catalyst to produce one enantiomer of a product in favor over the other with high selectivity.

The applications of P-stereogenic compounds are extensive, ranging from their use in the industrial synthesis of pharmaceuticals to their role as organocatalysts. tcichemicals.com For instance, P-chiral phosphine (B1218219) ligands have been instrumental in developing highly efficient catalytic asymmetric hydrogenations, a cornerstone reaction in producing enantiomerically pure drugs and fine chemicals. nih.gov The stability and tunable electronic and steric properties of the phosphorus center allow for the rational design of ligands tailored to specific chemical transformations. nih.gov

Overview of Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules selectively, and one of the most established methods to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate. rsc.org This attachment forms a new, diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent chemical reaction to occur stereoselectively at a specific site on the substrate, leading to the formation of one diastereomer in excess. After the desired stereocenter has been created, the chiral auxiliary is removed and can often be recovered for reuse.

This strategy is a powerful tool in organophosphorus chemistry for creating P-stereogenic centers. researchgate.nethmdb.ca By attaching a chiral alcohol, such as (-)-menthol, to a phosphorus center, a mixture of diastereomeric phosphinates is formed, which can often be separated. The separated, diastereomerically pure phosphinate then serves as a precursor, where subsequent reactions at the phosphorus center are controlled by the stereochemistry of the auxiliary. rsc.org

Historical Context of Menthyl Phosphinates in Stereoselective Organophosphorus Chemistry

The use of phosphinate esters derived from naturally occurring L-(−)-menthol represents a landmark in the history of stereoselective organophosphorus chemistry. nih.gov Pioneering work in the 1960s by Mislow and others established that these compounds could serve as effective precursors for P-stereogenic molecules. nih.gov However, a significant early challenge was the difficulty in separating the diastereomeric mixtures of the resulting menthyl phosphinates. nih.gov

A major breakthrough came with the development of methods to obtain diastereomerically pure menthyl phenyl-H-phosphinate. This success culminated in its use by Knowles and his team in the synthesis of the highly effective bisphosphine ligand, diPAMP. nih.gov The application of the resulting rhodium-diPAMP complex in the asymmetric hydrogenation for the industrial synthesis of the anti-Parkinson's drug L-DOPA was a milestone that contributed to Knowles sharing the 2001 Nobel Prize in Chemistry. nih.gov Despite these successes, the methods for preparing various menthyl phosphinates with high purity remained limited for decades, which led to the near abandonment of this route until more general and efficient synthetic methods were developed more recently. researchgate.netnih.gov

Menthyl Methylphenylphosphinate: A Closer Look

Menthyl methylphenylphosphinate exists as a pair of diastereomers due to the presence of two chiral centers: the phosphorus atom and the menthyl group derived from (-)-menthol. The two diastereomers are designated as (Rp)- and (Sp)-Menthyl methylphenylphosphinate. The scientific literature has overwhelmingly focused on the (Rp)-isomer due to its role as a key intermediate in the synthesis of the diPAMP ligand.

The synthesis of the celebrated (Rp)-isomer typically starts from the diastereomerically pure (Rp)-menthyl phenyl-H-phosphinate ((Rp)-1). A sila-Arbuzov reaction can be employed to introduce the methyl group. For example, the reaction of (Rp)-1 (with 95% diastereomeric excess, de) yields (Rp)-menthyl methylphenylphosphinate with high efficiency and stereochemical fidelity. nih.gov

| Reaction Overview: Synthesis of (Rp)-Menthyl methylphenylphosphinate | |

| Starting Material | (Rp)-menthyl phenyl-H-phosphinate (95% de) |

| Reaction Type | Sila-Arbuzov |

| Product | (Rp)-menthyl methylphenylphosphinate |

| Yield | 90% |

| Diastereomeric Excess (de) | 94% |

| Data sourced from Berger and Montchamp (2016). nih.gov |

Conversely, specific research detailing the synthesis, properties, and reactivity of the (Sp)-Menthyl methylphenylphosphinate isomer is scarce. Its synthesis would likely require starting from the (Sp)-menthyl phenyl-H-phosphinate ((Sp)-1). Obtaining this precursor with high purity has historically been more challenging and costly, as it often requires the use of D-(+)-menthol, which is significantly more expensive than the natural L-(-)-menthol that typically leads to the (Rp) series of products. nih.gov

While direct studies on (Sp)-Menthyl methylphenylphosphinate are not prevalent, related (Sp)-isomers have been synthesized. For instance, (Sp)-Menthyl(hydroxymethyl)phenylphosphinate has been prepared and isolated with high diastereomeric purity (96% de), demonstrating that the (Sp) configuration is synthetically accessible. nih.gov However, this compound is often used as a precursor to generate the more common (Rp)-H-phosphinate via oxidation. nih.gov

To provide context for the core chemical structure, the properties of the related achiral compound, methyl methylphenylphosphinate, are listed below.

| Properties of Methyl Methylphenylphosphinate | |

| Molecular Formula | C₈H₁₁O₂P |

| Molecular Weight | 170.15 g/mol |

| IUPAC Name | [methoxy(methyl)phosphoryl]benzene |

| CAS Number | 34647-06-8 |

| Data sourced from PubChem CID 323835. |

Structure

3D Structure

Properties

IUPAC Name |

[methoxy-[[(1S)-5-methyl-2-propan-2-ylcyclohexyl]methyl]phosphoryl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29O2P/c1-14(2)18-11-10-15(3)12-16(18)13-21(19,20-4)17-8-6-5-7-9-17/h5-9,14-16,18H,10-13H2,1-4H3/t15?,16-,18?,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUYFZFCEROCLH-NQAILZTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)CP(=O)(C2=CC=CC=C2)OC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC([C@H](C1)CP(=O)(C2=CC=CC=C2)OC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of Reactions Involving S P Menthyl Methylphenylphosphinate

Stereochemistry at the Phosphorus Center

The configuration at the phosphorus atom in menthyl phosphinates is crucial for their application as precursors to a wide range of P-chiral compounds, such as tertiary phosphine (B1218219) oxides. rsc.org The stereochemical course of reactions involving these phosphinates has been a subject of detailed mechanistic studies.

The stereospecificity of reactions at the phosphorus center of menthyl phosphinates is dictated by the reaction mechanism. Nucleophilic substitution reactions at a tetrahedral phosphorus atom can proceed through either a concerted bimolecular mechanism (S_N2-P) or a stepwise addition-elimination (A-E) pathway. mdpi.com

In a concerted S_N2-P mechanism, the nucleophile attacks the phosphorus atom from the backside relative to the leaving group, leading to a pentacoordinate transition state and resulting in an inversion of configuration. mdpi.com This is analogous to the Walden inversion observed in S_N2 reactions at carbon centers.

Alternatively, the reaction can proceed via a stepwise A-E mechanism, where the nucleophile first adds to the phosphorus atom to form a pentacoordinate intermediate, typically a trigonal bipyramid (TBP). This intermediate can then undergo pseudorotation before the leaving group departs. If the lifetime of the TBP intermediate is short and it decomposes without pseudorotation, the reaction can still result in inversion of configuration. However, if pseudorotation occurs, it can lead to a mixture of stereoisomers. The energy barrier for this pseudorotation is a critical factor in determining the stereochemical outcome. mdpi.com For many identity substitution reactions at phosphorus, the free energy barriers for Berry-type pseudorotation are higher than those for direct decomposition, ensuring a stereospecific inversion of configuration. mdpi.com

A common stereochemical outcome in nucleophilic substitution reactions of menthyl phosphinates is the inversion of configuration at the phosphorus center. This is particularly prevalent in reactions with organometallic reagents, such as Grignard reagents and organolithium compounds. rsc.org For instance, the reaction of diastereomerically pure menthyl phosphinates with these reagents to form tertiary phosphine oxides typically proceeds with inversion of stereochemistry. rsc.org

The reaction of (-)-menthyl (R_p)-phenylphosphinate with methyllithium (B1224462) (MeLi) to yield methylphenylphosphine (B8802469) oxide demonstrates this inversion. The stereochemical outcome is, however, sensitive to reaction conditions, particularly temperature. acs.org

It is generally accepted that bimolecular nucleophilic substitution at a phosphorus center (S_N2(P)) proceeds with inversion of the absolute configuration. mdpi.com This stereochemical pathway has been confirmed in various transformations of menthyl phosphinates. For example, the chlorination of menthyl H-phosphinate esters with reagents like copper(II) chloride or carbon tetrachloride, followed by substitution with Grignard reagents, occurs with excellent stereoselectivity and inversion of configuration. rsc.org

While nucleophilic substitutions at the phosphorus center of menthyl phosphinates often result in inversion, retention of configuration is also achievable, particularly in electrophilic reactions and certain multi-step sequences. Bimolecular electrophilic substitution reactions at a stereogenic phosphorus center, denoted as S_E2(P), are known to proceed stereospecifically with retention of the absolute configuration. mdpi.com This is in direct contrast to the corresponding S_N2(P) reactions. mdpi.com

Furthermore, certain palladium-mediated additions of optically pure (-)-menthyl (R_p)-phenylphosphinate to alkynes, as well as radical or base-initiated additions to alkenes, have been shown to occur stereospecifically with retention of configuration at the phosphorus center. acs.org Similarly, manganese(II)-catalyzed arylation of acetate-protected menthyl (hydroxymethyl)phosphinates is stereospecific and proceeds with retention of configuration. rsc.org Another method to achieve retention is through lithiation with lithium di-tert-butylbiphenylide (LDBB) followed by alkylation. rsc.org

Free-radical addition reactions can also proceed with retention of configuration. For example, the dibenzoyl peroxide-catalyzed addition of menthyl phenylphosphinate to cyclohexene (B86901) has been shown to occur with retention of configuration at the phosphorus atom. rsc.org

Factors Influencing Stereoselectivity in Reactions of Menthyl Phosphinates

The stereoselectivity of reactions involving menthyl phosphinates is not absolute and can be significantly influenced by a variety of factors, including the choice of reagents, the solvent system employed, and the reaction temperature.

The nature of the reagents and the solvent can have a profound impact on the mechanism and, consequently, the stereochemical outcome of reactions at the phosphorus center. rsc.org The choice between inversion and retention of configuration can often be controlled by selecting the appropriate reagents. For instance, the conversion of disubstituted menthyl phosphinates into tertiary phosphine oxides can proceed with inversion when using organometallic reagents, or with retention if the pathway involves lithiation with lithium di-tert-butylbiphenylide (LDBB) followed by alkylation. rsc.org

The solvent can influence the potential energy surface of the reaction, potentially favoring one mechanistic pathway over another. rsc.org For example, solvent polarity can affect the rates of bimolecular nucleophilic substitution (S_N2) reactions. While specific data on solvent effects for S-(p)-Menthyl methylphenylphosphinate is limited, studies on related organophosphorus compounds show that changing the solvent can alter reaction rates by several orders of magnitude. rsc.org

The following table illustrates the effect of different reagents on the stereochemical outcome of reactions involving menthyl phosphinates.

| Starting Material Configuration | Reagent(s) | Product Configuration | Stereochemical Outcome |

| (R_p) | MeLi | (S_p) | Inversion |

| (R_p) | 1. LDBB; 2. Alkylating agent | (R_p) | Retention |

| (R_p) | Mn(II) catalyst, Ar-X | (R_p) | Retention |

| (R_p) | 1. Sulfur; 2. Alkyl halide | (R_p) | Retention |

| (R_p) | Dibenzoyl peroxide, Cyclohexene | (R_p) | Retention |

The reaction temperature is another critical parameter that can influence the stereoselectivity of reactions involving menthyl phosphinates. In some cases, temperature can affect the ratio of stereoisomeric products, likely by influencing the relative rates of competing reaction pathways or the stability of intermediates.

A notable example is the reaction of (-)-menthyl (R_p)-phenylphosphinate with methyllithium (MeLi). The enantiomeric excess (ee) of the resulting methylphenylphosphine oxide product is highly dependent on the reaction temperature. acs.org Lowering the temperature significantly improves the stereoselectivity of the reaction.

The following table presents data on the effect of temperature on the stereospecific nucleophilic substitution of (-)-menthyl (R_p)-phenylphosphinate with MeLi. acs.org

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Room Temperature | 99 | 60 |

| 2 | 0 | - | 83 |

| 3 | -80 | - | 97 |

Note: A dash (-) indicates that the specific data was not provided in the source material.

This demonstrates that at lower temperatures, the reaction proceeds with a much higher degree of stereospecificity, leading to a product with a significantly higher enantiomeric excess.

Role of Ancillary Ligands and Additives

In the stereoselective synthesis and subsequent reactions of P-stereogenic compounds like S-(p)-Menthyl methylphenylphosphinate, ancillary ligands and additives play a pivotal role. These components can influence the rate, selectivity, and outcome of chemical transformations by interacting with catalytic species or reaction intermediates. While the direct synthesis of S-(p)-Menthyl methylphenylphosphinate via methods employing extensive ancillary ligands is not widely documented, the principles are well-established in the broader context of P-stereogenic compound synthesis, particularly in transition metal-catalyzed cross-coupling reactions of H-phosphinate precursors.

The formation of the P-C bond in phosphinates can be achieved through palladium-catalyzed cross-coupling reactions. In these systems, phosphine-based ancillary ligands are crucial for the efficacy of the palladium catalyst. The electronic and steric properties of these ligands modulate the reactivity of the metal center, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination. scispace.comnih.gov For instance, bulky and electron-rich alkylphosphine ligands are known to promote the oxidative addition of less reactive electrophiles and facilitate reductive elimination. scispace.com

In the context of preparing precursors to S-(p)-Menthyl methylphenylphosphinate, such as aryl- or alkyl-substituted menthyl phosphinates, palladium catalysts are often employed in conjunction with specific ligands. These ligands stabilize the palladium(0) species and facilitate the catalytic cycle. Additives, most commonly bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are also essential. They serve to deprotonate the H-phosphinate precursor, generating the nucleophilic phosphinate anion required for the coupling reaction. The choice of ligand and base can be critical for achieving high yields and stereoselectivity.

A notable method for the synthesis of (RP)-menthyl methylphenylphosphinate is the sila-Arbuzov reaction, which involves the reaction of a silylated phosphonite with an alkyl halide. scispace.comresearchgate.net While this reaction may not always employ ancillary ligands in the traditional sense of a transition metal complex, additives can still be crucial for controlling the reaction conditions and stereochemical outcome.

The table below summarizes representative ancillary ligands and additives used in palladium-catalyzed cross-coupling reactions, which are analogous to transformations that could be employed in the synthesis of S-(p)-Menthyl methylphenylphosphinate precursors.

| Ligand/Additive | Type | Function | Relevant Reaction |

|---|---|---|---|

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine Ligand | Stabilizes Pd catalyst, promotes reductive elimination | Suzuki, Stille, and Negishi coupling |

| Tri(o-tolyl)phosphine | Monodentate Phosphine Ligand | Bulky ligand, enhances catalyst activity | Suzuki and Heck coupling |

| Xantphos | Bidentate Phosphine Ligand | Wide bite angle, promotes difficult couplings | Buchwald-Hartwig amination, Suzuki coupling |

| Triethylamine (TEA) | Base (Additive) | Deprotonates H-phosphinate, neutralizes acid byproducts | Cross-coupling reactions of H-phosphinates |

| Diisopropylethylamine (DIPEA) | Base (Additive) | Sterically hindered non-nucleophilic base | Cross-coupling reactions, Mitsunobu reaction |

Kinetic and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful strategy for the separation of enantiomers or diastereomers from a racemic or diastereomeric mixture. This technique relies on the differential reaction rates of the stereoisomers with a chiral reagent or catalyst, leading to the enrichment of the less reactive isomer. wikipedia.org This approach has been successfully applied to the precursors of S-(p)-Menthyl methylphenylphosphinate, particularly to diastereomeric mixtures of menthyl phenyl-H-phosphinate.

A notable example is the resolution of a diastereomeric mixture of (RP)- and (SP)-menthyl phenyl-H-phosphinate using a chiral resolving agent. Research has demonstrated that (R,R)-(1-naphthyl)-spiro-TADDOL can be employed to selectively form a crystalline diastereomeric complex with one of the phosphinate diastereomers. rsc.org This allows for the separation of the diastereomers by crystallization. Under optimized conditions, this method can yield (RP)-menthyl phenyl-H-phosphinate with a high diastereomeric excess (de). rsc.org This enantiomerically enriched precursor can then be used in subsequent stereospecific reactions to synthesize the desired P-stereogenic compounds.

The table below details the results of a classical resolution of menthyl phenyl-H-phosphinate using a TADDOL-based resolving agent. rsc.org

| Precursor | Resolving Agent | Solvent System | Isolated Diastereomer | Diastereomeric Excess (de) |

|---|---|---|---|---|

| (RP/SP)-Menthyl phenyl-H-phosphinate | (R,R)-(1-naphthyl)-spiro-TADDOL | Toluene (B28343)/Hexane | (RP)-Menthyl phenyl-H-phosphinate | 96% |

In addition to classical resolution, enzymatic kinetic resolution represents another viable strategy. Enzymes, such as phosphotriesterases, can exhibit high stereoselectivity in the hydrolysis of phosphinate esters. nih.govtamu.edu By carefully selecting the enzyme and reaction conditions, one diastereomer in a mixture can be selectively hydrolyzed, leaving the other, unreacted diastereomer in high diastereomeric excess. For example, wild-type phosphotriesterase has been shown to preferentially hydrolyze the SP-enantiomers of certain phosphinate esters, while specifically engineered mutant enzymes can exhibit the opposite stereoselectivity, preferentially hydrolyzing the RP-enantiomer. nih.gov Although this has been demonstrated on other phosphinate esters, the principle is applicable to the resolution of menthyl phenyl-H-phosphinate diastereomers.

Dynamic kinetic resolution (DKR) is an advanced resolution strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. DKR combines a kinetic resolution process with an in situ racemization of the starting material. This ensures that the less reactive enantiomer, which would typically be left unreacted in a standard kinetic resolution, is continuously converted into the more reactive enantiomer, which is then consumed in the stereoselective reaction.

While specific applications of DKR directly to S-(p)-Menthyl methylphenylphosphinate are not extensively reported, the strategy has been successfully employed for various P-stereogenic compounds, demonstrating its potential for the synthesis of its precursors. One approach involves chemoenzymatic DKR, where a metal catalyst is used for the racemization of the starting material, and an enzyme is used for the stereoselective transformation. For instance, a palladium nanocatalyst has been used for the racemization of primary amines in conjunction with a lipase (B570770) for their stereoselective acylation. organic-chemistry.org A similar strategy could be envisioned for H-phosphinates, where a suitable racemization catalyst would be paired with a stereoselective enzyme or chemical reagent.

Another emerging DKR strategy involves the use of chiral supporting electrolytes in electrochemical reactions. In this approach, a racemic mixture of trivalent phosphorus compounds can be oxidized to enantioenriched phosphine oxides. The process relies on the rapid pyramidal inversion of an anodically generated phosphoniumyl radical cation, while a chiral phosphate (B84403) salt in the electrolyte provides the enantioselective environment for the subsequent nucleophilic addition. nih.gov

Furthermore, crystallization-induced dynamic resolution has been demonstrated for P-stereogenic phosphoramidates. In this method, a catalyst or additive, such as pentafluorophenol (B44920) or 1,4-diazabicyclo[2.2.2]octane (DABCO), is used to promote the epimerization of a mixture of diastereomers in solution. google.com Concurrently, the desired, thermodynamically more stable diastereomer selectively crystallizes from the solution, driving the equilibrium towards its formation. This technique can lead to a high yield of a single, pure diastereomer from a starting mixture of epimers. google.com This principle is highly applicable to the synthesis of diastereomerically pure menthyl phosphinate precursors.

S P Menthyl Methylphenylphosphinate As a Chiral Auxiliary in Organic Synthesis

Fundamental Principles of Chiral Auxiliary Application in Phosphinate Chemistry

The use of (-)-menthol as a chiral auxiliary in phosphinate chemistry relies on its ability to form diastereomeric phosphinate esters that can often be separated by crystallization or chromatography. researchgate.netrsc.org The bulky and conformationally rigid menthyl group creates a distinct steric environment around the phosphorus atom. This steric hindrance effectively shields one face of the phosphorus center, directing the approach of incoming reagents to the more accessible face.

The fundamental process begins with the reaction of an achiral or racemic H-phosphinic acid with (-)-menthol to generate a pair of diastereomeric menthyl H-phosphinate esters. rsc.orgrsc.org Due to the different spatial arrangement of the substituents, these diastereomers exhibit different physical properties, which allows for their separation. Once a diastereomerically pure menthyl phosphinate is obtained, subsequent reactions at the phosphorus atom, which is now in a chiral environment, proceed with a high degree of stereocontrol, leading to the formation of a new P-stereogenic center with a predictable configuration. rsc.org The auxiliary's influence is paramount in transforming a prochiral center or a racemic mixture into a single, desired enantiomer of the final product.

Diastereoselective C-P Bond Formation Mediated by the Menthyl Auxiliary

The diastereomerically pure S-(p)-Menthyl methylphenylphosphinate serves as a powerful precursor for the stereocontrolled formation of new carbon-phosphorus bonds, a key step in the synthesis of many valuable organophosphorus compounds.

The alkylation of P-stereogenic H-phosphinates is a direct method for creating tertiary phosphine (B1218219) oxides. Early work demonstrated the stereospecific alkylation of (Rp)-menthyl phenyl-H-phosphinate using sodium hydride and methyl iodide. rsc.org More recent methodologies have expanded the scope and practicality of this approach. For instance, the versatile precursor, menthyl(hydroxymethyl)-H-phosphinate, can undergo sila-Arbuzov alkylation. This involves silylation followed by the addition of an electrophile, such as methyl iodide or benzyl (B1604629) bromide, affording the corresponding alkylated products in good yields and high diastereoselectivities. rsc.org

These reactions typically proceed with a high degree of stereospecificity, often with inversion or retention of configuration at the phosphorus center depending on the specific reagents and reaction conditions employed. rsc.orgacs.org The steric bulk of the menthyl group effectively dictates the trajectory of the incoming electrophile, ensuring a highly diastereoselective outcome.

Table 1: Asymmetric Alkylation of (Rp)-Menthyl(hydroxymethyl)-H-phosphinate

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Methyl Iodide | Menthyl (methyl)(hydroxymethyl)phosphinate | 75 | 95:5 | rsc.org |

| Allyl Bromide | Menthyl (allyl)(hydroxymethyl)phosphinate | 80 | 96:4 | rsc.org |

| Benzyl Bromide | Menthyl (benzyl)(hydroxymethyl)phosphinate | 78 | 95:5 | rsc.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The menthyl phosphinate auxiliary has been instrumental in developing asymmetric versions of these reactions to construct axially chiral biaryl compounds, which are prevalent motifs in successful chiral ligands. nih.govsci-hub.se

Specifically, the asymmetric Suzuki-Miyaura cross-coupling has been effectively mediated by the menthyl phenylphosphinate auxiliary. nih.govnih.gov In these reactions, a menthyl aryl-H-phosphinate is coupled with an arylboronic acid in the presence of a palladium catalyst. The chiral environment provided by the menthyl group directs the coupling to produce axially chiral biaryl phosphinates with excellent yields and high diastereomeric ratios (up to >95:5 d.r.). nih.govnih.gov This methodology provides a practical route to novel, functionalized, axially chiral monophosphorus ligands. nih.govsci-hub.se Furthermore, the menthyl phosphinate scaffold has been used in asymmetric C-H activation and dynamic kinetic resolution processes to synthesize functionalized axially chiral monophosphorus ligands. sci-hub.se

Table 2: Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Chiral Biaryls

| Aryl Halide Substrate | Arylboronic Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| (Sp)-Menthyl (2-bromophenyl)phosphinate | 1-Naphthylboronic acid | >95:5 | 92 | nih.gov |

| (Sp)-Menthyl (2-bromo-3-methylphenyl)phosphinate | 1-Naphthylboronic acid | 90:10 | 85 | beilstein-journals.org |

| (Sp)-Menthyl (2-iodophenyl)phosphinate | 2-Methylphenylboronic acid | 92:8 | 88 | nih.gov |

The menthyl auxiliary also facilitates diastereoselective addition reactions. Asymmetric hydrophosphination, the addition of a P-H bond across a double or triple bond, can be controlled by the menthyl group. For example, the manganese-catalyzed radical hydrophosphinylation of alkenes using menthyl(hydroxymethyl)-H-phosphinate proceeds with good stereoselectivity. rsc.org

The phospha-Michael addition, a conjugate addition of a phosphorus nucleophile to an α,β-unsaturated compound, is another key transformation where the menthyl auxiliary can impart stereocontrol. mdpi.com The reaction of a diastereomerically pure menthyl H-phosphinate with a Michael acceptor, in the presence of a suitable base, generates a new stereocenter at the β-carbon relative to the phosphorus center. The facial selectivity of the attack on the Michael acceptor is dictated by the steric environment created by the menthyl group, leading to the formation of one diastereomer in preference to the other. rsc.orgmdpi.com While specific data for S-(p)-Menthyl methylphenylphosphinate in Michael additions is limited in the provided context, the principle is well-established for similar systems using menthol-derived auxiliaries. rsc.org

Enantiodivergent Synthesis Enabled by the Menthyl Phosphinate Scaffold

A significant advantage of the menthyl phosphinate methodology is the potential for enantiodivergent synthesis. This strategy allows for the preparation of either enantiomer of a target molecule from a single, readily available chiral auxiliary, such as (-)-menthol. This is achieved by strategically altering the reaction sequence or reagents.

For instance, one approach developed by Montchamp and colleagues starts with the versatile intermediate menthyl(hydroxymethyl)-H-phosphinate. rsc.org This intermediate can be prepared with a specific configuration at the phosphorus center, for example, (Rp)-2. Subsequent reactions can either retain or invert the stereochemistry at phosphorus. For example, the Corey-Kim oxidation of (Sp)-menthyl(hydroxymethyl)phenylphosphinate delivers the corresponding H-phosphinate with an Rp configuration. rsc.org Conversely, starting with a different diastereomer or employing a reaction known to proceed with inversion (such as reaction with certain organometallic reagents) can lead to the opposite enantiomeric series of products. rsc.org This flexibility circumvents the need for the more expensive D-(+)-menthol to access the other enantiomeric series, making the synthesis of both enantiomers of a P-stereogenic ligand more practical and cost-effective. rsc.org

Applications of S P Menthyl Methylphenylphosphinate in Asymmetric Catalysis and Ligand Synthesis

Precursors to P-Chiral Ligands

The strategic use of S-(p)-Menthyl methylphenylphosphinate, derived from the naturally occurring and inexpensive (-)-menthol, provides a classical yet highly effective route to P-stereogenic compounds. acs.orgrsc.orgnih.gov This approach has been fundamental in the development of a range of chiral phosphine (B1218219) ligands.

Synthesis of P-Stereogenic Phosphine Oxides from Menthyl Phosphinates

The synthesis of P-stereogenic phosphine oxides from menthyl phosphinates is a well-established method that leverages the chiral information embedded in the menthyl group to direct the stereochemical outcome at the phosphorus center. The process typically involves the reaction of a diastereomerically pure menthyl phosphinate with an organometallic reagent, such as a Grignard or organolithium reagent.

A crucial precursor, (Rp)-menthyl phenylphosphinate, can be prepared from dichlorophenylphosphine (B166023) and (L)-(-)-menthol. acs.org Fractional crystallization can then be employed to obtain the diastereomerically enriched compound. acs.org The reaction of this precursor with a methylating agent, such as methyl iodide, can yield menthyl methylphenylphosphinate. acs.org For instance, quenching the reaction of (Rp)-menthyl phenylphosphinate with MeI at low temperatures affords (Rp)-menthyl methylphenylphosphinate in high yield and diastereomeric excess. acs.org

The subsequent reaction with a second, different organometallic reagent proceeds with inversion of configuration at the phosphorus center, leading to the formation of a tertiary phosphine oxide with high stereopurity. rsc.org This stereospecific nucleophilic substitution is a cornerstone of the menthyl phosphinate approach to P-chiral compounds. acs.org

Table 1: Synthesis of (Rp)-Menthyl Methylphenylphosphinate

| Reactant 1 | Reactant 2 | Product | Yield | Diastereomeric Ratio (Rp/Sp) | Reference |

| (Rp)-Menthyl phenylphosphinate | MeI | (Rp)-Menthyl methylphenylphosphinate | 99% | 98/2 | acs.org |

Conversion of Phosphine Oxides to P-Chiral Phosphine Ligands

Once the P-stereogenic tertiary phosphine oxide is obtained, the final step to accessing the desired P-chiral phosphine ligand is the reduction of the phosphine oxide. This transformation is typically achieved using reducing agents such as silanes, for example, trichlorosilane, often in the presence of a base like triethylamine (B128534). nobelprize.org This reduction generally proceeds with retention of configuration at the phosphorus center, thus preserving the stereochemical integrity established in the previous step. This method provides a reliable pathway to a wide array of P-chiral phosphine ligands. nih.gov

Design and Synthesis of Bidentate and Multidentate P-Chiral Ligands (e.g., diPAMP)

The menthyl phosphinate methodology was famously employed by William S. Knowles and his team at Monsanto in the synthesis of the groundbreaking bidentate P-chiral ligand, diPAMP. rsc.orgnobelprize.orgwikipedia.org This ligand proved to be highly effective in the rhodium-catalyzed asymmetric hydrogenation for the industrial production of the anti-Parkinson's drug, L-DOPA. nobelprize.orgwikipedia.org

The synthesis of diPAMP utilizes S-(p)-Menthyl methylphenylphosphinate as a key intermediate. The synthetic route involves the oxidative coupling of two molecules of the corresponding phosphine, which is derived from the phosphinate. nobelprize.org The use of the menthyl auxiliary was critical in establishing the P-chirality of the ligand. nobelprize.org The success of diPAMP spurred the development of a multitude of other P-chiral bidentate and multidentate ligands for asymmetric catalysis. researchgate.net

Utilization in Transition Metal-Catalyzed Asymmetric Reactions

The P-chiral phosphine ligands synthesized from S-(p)-Menthyl methylphenylphosphinate and its derivatives have found widespread application in a variety of transition metal-catalyzed asymmetric reactions, demonstrating high efficiency and enantioselectivity.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and P-chiral phosphine ligands are among the most effective ligands for this transformation. capes.gov.br The rhodium complex of diPAMP, derived from S-(p)-Menthyl methylphenylphosphinate, set an early benchmark in this field. nobelprize.orgwikipedia.org It was successfully used in the asymmetric hydrogenation of a precursor to L-DOPA, achieving high enantioselectivity on an industrial scale. nobelprize.orgresearchgate.net

The success of diPAMP has inspired the development of numerous other P-chiral ligands that have been applied in the asymmetric hydrogenation of a wide range of substrates, including olefins and ketones. researchgate.net

Table 2: Application of diPAMP in Asymmetric Hydrogenation

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| L-DOPA precursor | [Rh(diPAMP)(COD)]BF4 | L-DOPA | 95% | nobelprize.org |

| Dimethyl itaconate | [Rh(diPAMP)(COD)]BF4 | (R)-Dimethyl succinate | >98% | capes.gov.br |

| Methyl 2-acetamidoacrylate | [Rh(diPAMP)(COD)]BF4 | (R)-N-Acetylalanine methyl ester | 92% (in MeOH) | capes.gov.br |

Asymmetric Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction. nih.govnih.gov The development of asymmetric variants of this reaction has been a significant area of research, with P-chiral phosphine ligands playing a crucial role. While direct applications of ligands derived from S-(p)-Menthyl methylphenylphosphinate in this specific reaction are less documented than in hydrogenation, the general utility of P-chiral phosphines in asymmetric Suzuki-Miyaura couplings is well-established. These ligands can effectively control the stereochemistry of the resulting biaryl products. The steric and electronic properties of the P-chiral ligands are critical for achieving high enantioselectivity in these transformations. nih.govresearchgate.netresearchgate.netuj.ac.za

Asymmetric C-H Activation and Functionalization

The primary application of S-(p)-Menthyl methylphenylphosphinate in the context of asymmetric C-H activation lies in its use as a chiral auxiliary to synthesize P-stereogenic monophosphine ligands. These ligands, in turn, are utilized in transition-metal-catalyzed reactions to achieve enantioselective C-H functionalization of various substrates. The menthyl group of the phosphinate acts as a chiral directing group, enabling the diastereoselective synthesis of phosphine oxides, which are then reduced to the corresponding chiral phosphines.

A notable strategy involves the palladium(II)-catalyzed asymmetric C-H bond activation and dynamic kinetic resolution with menthyl phenylphosphinate serving as a chiral auxiliary. sci-hub.se This approach has been successfully applied to the synthesis of axially chiral biaryl monophosphorus ligands. These reactions are characterized by their operational simplicity and broad substrate scope, affording products with excellent diastereomeric ratios. sci-hub.se

For instance, the asymmetric C-H olefination of (Sp)-menthyl (2'-methyl-[1,1'-biphenyl]-2-yl)(phenyl)phosphinate has been demonstrated. sci-hub.se The reaction proceeds through a dynamic kinetic resolution, yielding the desired olefinated product with high diastereoselectivity. Similarly, asymmetric C-H acetoxylation and iodination have been achieved, further showcasing the versatility of this chiral auxiliary in generating functionalized, axially chiral phosphine precursors. sci-hub.se

Table 1: Asymmetric C-H Olefination and Dynamic Kinetic Resolution using a Chiral Auxiliary sci-hub.se

| Entry | Olefin | Product | Yield (%) | dr |

| 1 | Methyl acrylate | Olefinated phosphinate | 48 | >95:5 |

| 2 | Ethyl acrylate | Olefinated phosphinate | 52 | >95:5 |

| 3 | n-Butyl acrylate | Olefinated phosphinate | 55 | >95:5 |

| 4 | Styrene | Olefinated phosphinate | 45 | >95:5 |

Reaction Conditions: (Sp)-menthyl (2'-methyl-[1,1'-biphenyl]-2-yl)(phenyl)phosphinate, olefin, 10 mol% Pd(OAc)₂, 20 mol% Ac-Gly-OH, 20 mol% Cu(OAc)₂, and 0.2 mmol Ag₂CO₃ in CF₃CH₂OH under air atmosphere.

The resulting functionalized biaryl phosphinates can be readily converted into other valuable chiral ligands, such as P,O-ligands, which are important in various asymmetric transition-metal-catalyzed reactions. sci-hub.se The menthyl group can be transformed into other functional groups while preserving the chirality at the phosphorus center, highlighting the synthetic utility of S-(p)-Menthyl methylphenylphosphinate. sci-hub.se

Role in Organocatalysis and Other Catalytic Systems

Current scientific literature does not provide significant evidence for the direct application of S-(p)-Menthyl methylphenylphosphinate as an organocatalyst or its direct involvement in other catalytic systems beyond its role as a chiral auxiliary in the synthesis of metal-coordinating ligands. The research focus has predominantly been on leveraging its inherent chirality to construct other P-stereogenic molecules, such as phosphine ligands, which then participate in catalytic cycles. rsc.orgrsc.orgnih.govnih.gov

The synthesis of P-stereogenic compounds often relies on the use of such chiral auxiliaries derived from readily available natural products like (-)-menthol. rsc.org The menthyl phosphinate approach provides a reliable method for introducing chirality at the phosphorus atom, which is a key step in the synthesis of a wide array of P-stereogenic ligands for asymmetric catalysis. rsc.orgrsc.orgresearchgate.net While the field of organocatalysis has seen the development of various P-stereogenic catalysts, the direct use of S-(p)-Menthyl methylphenylphosphinate in this capacity has not been a prominent area of investigation.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Approaches for S-(p)-Menthyl Methylphenylphosphinate Analogues

The versatility of the menthyl phosphinate platform invites the development of novel synthetic routes to access a diverse range of analogues. nih.gov Future research is geared towards modifying the substituents on the phosphorus atom—currently methyl and phenyl groups—to fine-tune the steric and electronic properties of resulting P-stereogenic ligands and catalysts.

Key research directions include:

Diversification of P-Substituents: Methodologies are being explored to replace the methyl or phenyl groups with other alkyl, alkenyl, or (hetero)aryl moieties. This could involve adapting existing protocols, such as the Grignard reaction step in the synthesis of the parent compound, by using a wider variety of organometallic reagents.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling techniques, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, represent a promising avenue for creating new P-C bonds. Research is anticipated to focus on the late-stage functionalization of phosphinate precursors, potentially those bearing a halide on the aromatic ring, to introduce diverse functional groups. acs.org This strategy allows for the modular synthesis of a library of analogues from a common intermediate.

Stereoselective P-C Bond Formation: While the menthyl group provides excellent diastereomeric control, future approaches aim to develop catalytic enantioselective methods for the formation of the P-C bonds directly. This could involve asymmetric hydrophosphinylation or metal-catalyzed alkylation and arylation of secondary phosphine (B1218219) precursors, which have shown promise in the synthesis of other P-stereogenic compounds. nih.gov Such methods would offer a more atom-economical and flexible route to a broad scope of chiral phosphinates. nih.gov

The development of these synthetic approaches will significantly expand the toolkit available to chemists, enabling the creation of custom-designed P-stereogenic compounds for applications ranging from catalysis to materials science. nih.govacs.org

Integration with Emerging Technologies in Asymmetric Synthesis

The synthesis of chiral phosphorus compounds is increasingly benefiting from technological advancements that offer greater efficiency, safety, and precision. The integration of these technologies with the synthesis and application of S-(p)-Menthyl methylphenylphosphinate and its analogues is a key area of future research.

Continuous flow chemistry is emerging as a powerful tool for the synthesis of organophosphorus compounds. researchgate.net Its adoption offers several advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. researchgate.netresearchgate.net Many organophosphorus syntheses involve highly reactive or hazardous reagents and can be strongly exothermic; flow reactors mitigate these risks by confining reactions to small volumes and providing superior heat exchange. researchgate.net

Future applications in the context of phosphinate synthesis include:

Improved Safety and Efficiency: Key steps in the synthesis of phosphinate precursors can be translated to flow systems, allowing for the safe use of reactive intermediates and enabling reactions at temperatures or pressures not easily accessible in batch. researchgate.net

Telescoped Synthesis: Flow chemistry facilitates "telescoped reactions," where multiple synthetic steps are performed sequentially in a continuous stream without isolating intermediates. This approach could be applied to the multi-step synthesis of phosphinate analogues, significantly reducing production time and waste.

Integrated Biocatalysis: Continuous flow packed-bed reactors can be used for enzyme-catalyzed reactions, such as the kinetic resolution of phosphinates. nih.govresearchgate.net This setup allows for the efficient reuse of immobilized enzymes, leading to a more sustainable and cost-effective process for generating enantiopure materials.

Visible-light photoredox catalysis and electrochemistry are transforming synthetic chemistry by enabling bond formation under exceptionally mild conditions. These techniques are particularly attractive for the synthesis of complex molecules and are poised to make a significant impact on P-chiral chemistry.

Photoredox Catalysis: This method uses light and a photosensitizer to generate radical intermediates that can participate in bond-forming reactions. mdpi.com It has been successfully used for the phosphonylation of bromo-substituted aromatic compounds, a reaction that proceeds under mild, transition-metal-free conditions with photocatalysts like Eosin Y. mdpi.comnih.gov This strategy could be directly applied to the synthesis of S-(p)-Menthyl methylphenylphosphinate analogues by coupling various aryl radicals with a suitable phosphorus-based reaction partner, thereby avoiding the harsh conditions of traditional methods. nih.gov

Electrochemistry: Asymmetric electrochemistry offers an alternative approach to generating chiral centers. wikipedia.org Electrochemical methods can be used to generate reactive species for cross-coupling reactions or to drive redox processes in a controlled manner. The application of chiral electrodes, media, or auxiliaries in electrochemical cells is an area of active research with the potential to provide new pathways for the enantioselective synthesis of P-stereogenic phosphinates and their derivatives.

Biocatalysis offers an environmentally benign and highly selective approach to producing enantiomerically pure compounds. Enzymes, particularly phosphotriesterases (PTE), have been shown to be highly effective in the kinetic resolution of racemic phosphinate esters.

Research has demonstrated that wild-type PTE from Pseudomonas diminuta can hydrolyze racemic methyl phenyl phosphinate esters with a significant preference for the (SP)-enantiomer. tamu.edu This enzymatic resolution can be performed on a preparative scale, yielding the unreacted (RP)-enantiomer with an enantiomeric excess greater than 99%. tamu.edu

Furthermore, protein engineering has been used to create PTE mutants with altered or even inverted stereoselectivity. For instance, a mutant known as TAGW (I106T/F132A/H254G/H257W) was found to preferentially hydrolyze the (RP)-enantiomer, providing access to the opposite enantiomer of the phosphinate product. tamu.edu The ability to tune enzyme selectivity through rational design and directed evolution opens up powerful chemoenzymatic routes to a wide range of P-chiral phosphinates. acs.org

Table 1: Stereoselective Hydrolysis of Methyl Phenyl Phosphinate Esters by Phosphotriesterase (PTE) Variants

| Enzyme Variant | Substrate (Leaving Group) | kcat/KM (SP) (M-1s-1) | kcat/KM (RP) (M-1s-1) | Selectivity Ratio ((kcat/KM)S / (kcat/KM)R) | Reference |

|---|---|---|---|---|---|

| Wild-Type PTE | p-Nitrophenyl | 1.1 x 106 | 3.2 x 102 | 3400 | tamu.edu |

| Wild-Type PTE | Phenyl | 1.5 x 104 | 1.0 x 102 | 150 | tamu.edu |

| TAGW Mutant | p-Nitrophenyl | 1.4 x 103 | 2.4 x 104 | 0.06 | tamu.edu |

| TAGW Mutant | Phenyl | 2.9 x 102 | 1.1 x 103 | 0.26 | tamu.edu |

Computational Chemistry and Mechanistic Elucidation

Understanding the intricate mechanisms of stereoselective reactions is crucial for the rational design of new catalysts and synthetic methods. Computational chemistry, particularly quantum mechanics, provides indispensable insights into reaction pathways and the origins of stereoselectivity.

Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have become a cornerstone for studying complex chemical reactions in biological systems and solution. researchgate.netnih.gov In this approach, the reactive core of the system is treated with a high-level QM method, while the surrounding environment (e.g., the enzyme body or solvent molecules) is described using a more computationally efficient MM force field. frontiersin.org

This methodology is particularly well-suited for investigating reactions involving P-stereogenic compounds:

Elucidating Enzyme Mechanisms: QM/MM simulations can map the entire energy landscape of an enzyme-catalyzed reaction, such as the hydrolysis of a phosphinate ester by PTE. researchgate.net These studies can identify transition state structures, calculate activation energy barriers, and reveal the specific interactions (e.g., hydrogen bonds, metal coordination) between the substrate and active site residues that are responsible for catalysis and stereoselectivity. nih.gov

Rationalizing Stereoselectivity: By comparing the reaction pathways for two enantiomers, computational models can explain why an enzyme or catalyst favors one stereoisomer over another. For example, simulations can reveal how one enantiomer fits more favorably into a catalyst's chiral pocket or how the transition state for one pathway is stabilized to a greater extent than the other. tuwien.at

Guiding Catalyst Design: The insights gained from mechanistic studies can guide the development of new and improved catalysts. By understanding the factors that control reactivity and selectivity, researchers can rationally modify catalyst structures to enhance their performance, a process that is often more efficient than relying solely on experimental screening. semanticscholar.org

The synergy between advanced synthetic methods, emerging technologies, and powerful computational tools promises a vibrant future for the chemistry of S-(p)-Menthyl methylphenylphosphinate and its analogues, paving the way for the discovery of novel P-stereogenic molecules with tailored properties for a wide range of scientific applications.

Molecular Modeling of Stereochemical Outcomes

The stereoselectivity observed in reactions involving menthyl phosphinates is a subject of intense research, and computational studies, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the underlying mechanisms. While specific DFT studies on S-(p)-Menthyl methylphenylphosphinate are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous P-stereogenic systems.

Computational analyses are instrumental in understanding the diastereoselectivity of reactions. For instance, in the synthesis of related phosphinates, DFT calculations at levels like B3LYP/6-311G(d,p) are employed to determine the energies of transition states for different stereochemical pathways. imist.maresearchgate.net The calculated energy differences between diastereomeric transition states can predict which stereoisomer will be preferentially formed.

Key aspects that are typically investigated through molecular modeling include:

Conformational Analysis: Identifying the most stable conformations of the menthyl phosphinate reactants and how the bulky menthyl group sterically influences the approach of reagents.

Transition State Geometries: Modeling the transition states of key reaction steps, such as nucleophilic substitution at the phosphorus center, to understand the origins of stereocontrol. nih.gov For example, in the alkylation of menthyl phenylphosphinate, the geometry of the transition state dictates whether the reaction proceeds with inversion or retention of configuration at the phosphorus atom. acs.org

Role of Solvents and Additives: Computational models can incorporate solvent effects and the influence of additives or catalysts on the reaction pathway and stereochemical outcome. nih.gov

A study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite utilized DFT to understand the reactivity and regioselectivity, highlighting the power of computational methods in predicting experimental outcomes in organophosphorus chemistry. imist.maresearchgate.net These theoretical investigations provide a rational basis for optimizing reaction conditions to achieve higher stereoselectivity.

Table 1: Representative Computational Methods in Stereochemical Analysis of Phosphorus Compounds

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and stereoselectivity. | Prediction of favored stereoisomers, understanding of transition state energies. imist.maresearchgate.netnih.gov |

| M06-2X Functional | Geometry optimizations and energy calculations of transition states. | Detailed analysis of hydrogen bonding and other non-covalent interactions influencing stereochemical outcomes. nih.gov |

| B3LYP Functional | Calculation of thermodynamic and kinetic parameters. | Determination of reaction pathways and regioselectivity. imist.maresearchgate.net |

Exploration of New Applications for P-Stereogenic Menthyl Phosphinates

The primary application of S-(p)-Menthyl methylphenylphosphinate and related compounds has traditionally been in the synthesis of P-stereogenic phosphine ligands for asymmetric catalysis. researchgate.netrsc.orgrsc.org These ligands have proven to be highly effective in a variety of metal-catalyzed reactions, including hydrogenations and cross-coupling reactions. nih.govacs.orgresearchgate.net However, ongoing research is expanding the utility of these versatile building blocks into new domains.

One promising area is the development of novel catalytic systems. The modularity of the menthyl phosphinate approach allows for the synthesis of a diverse library of P-stereogenic ligands with fine-tunable steric and electronic properties. nih.gov This facilitates the discovery of catalysts for challenging transformations and for reactions requiring high levels of enantiocontrol. For example, P-stereogenic phosphines derived from these phosphinates have been successfully employed in the synthesis of complex molecules and intermediates for the pharmaceutical industry. nih.gov

Beyond catalysis, there is growing interest in the potential of P-stereogenic compounds in materials science and medicinal chemistry. The unique stereochemical and electronic properties of these molecules make them attractive candidates for the development of new chiral materials with applications in optics, electronics, and separation science. In medicinal chemistry, the introduction of a stereogenic phosphorus center can have a profound impact on the biological activity and pharmacokinetic properties of a drug molecule. mdpi.com While direct applications of S-(p)-Menthyl methylphenylphosphinate in these areas are still emerging, its role as a key precursor to more complex P-stereogenic structures is critical.

Table 2: Established and Emerging Applications of P-Stereogenic Compounds Derived from Menthyl Phosphinates

| Application Area | Specific Use | Significance |

| Asymmetric Catalysis | Synthesis of P-stereogenic phosphine ligands (e.g., for hydrogenation, cross-coupling). | High enantioselectivity in the synthesis of chiral molecules. nih.govacs.orgresearchgate.net |

| Materials Science | Precursors to chiral polymers and functional materials. | Potential for novel optical and electronic properties. |

| Medicinal Chemistry | Synthesis of P-stereogenic prodrugs and biologically active compounds. | Enhanced efficacy and selectivity of pharmaceuticals. mdpi.com |

Sustainable and Green Chemistry Approaches in Menthyl Phosphinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, and the production of menthyl phosphinates is no exception. uef.fi Traditional methods for the synthesis of these compounds often involved the use of hazardous reagents like phosphorus trichloride (B1173362) and Grignard reagents, and required cryogenic crystallizations for purification, which are energy-intensive processes. researchgate.netrsc.org

Recent advancements have focused on developing more sustainable and environmentally benign synthetic routes. A significant breakthrough was the development of a method that utilizes inexpensive and less hazardous starting materials, such as aqueous hypophosphorous acid, paraformaldehyde, and l-menthol. rsc.org This approach avoids the use of phosphorus trichloride and Grignard reagents, and the purification can be achieved through straightforward crystallization at room temperature, thus reducing energy consumption. researchgate.netrsc.orgrsc.org

Further greening of the synthesis of phosphinates, in general, includes the exploration of:

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water can significantly reduce waste and environmental impact. rsc.org Some phosphinate preparations have been successfully achieved under solvent-free conditions. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgresearchgate.net

Catalytic Methods: The use of catalysts, including biocatalysts, can lead to more efficient and selective transformations, minimizing byproduct formation and improving atom economy. rsc.org

The development of these greener synthetic methodologies not only makes the production of S-(p)-Menthyl methylphenylphosphinate and its congeners more economically viable but also aligns with the broader goals of sustainable chemistry. uef.fi The focus on reducing waste, avoiding hazardous substances, and improving energy efficiency is a key driver for future research in this area. acs.org

Table 3: Comparison of Traditional and Greener Synthetic Approaches for Menthyl Phosphinates

| Feature | Traditional Approach | Greener Approach |

| Starting Materials | Phosphorus trichloride, Grignard reagents. researchgate.netrsc.org | Aqueous hypophosphorous acid, paraformaldehyde. rsc.org |

| Reagents | Often stoichiometric and hazardous. | Less hazardous and more atom-economical. |

| Purification | Cryogenic crystallization. researchgate.netrsc.org | Crystallization at room temperature. rsc.org |

| Solvents | Often volatile organic compounds. | Exploration of solvent-free conditions or greener solvents. rsc.orgresearchgate.net |

| Energy Input | High, due to heating and cooling requirements. | Reduced, through milder conditions or alternative energy sources. rsc.orgresearchgate.net |

Q & A

Basic Research Question

- Crystallization : Use hexane/ethyl acetate mixtures to exploit differential solubility of diastereomers.

- Flash Chromatography : Employ silica gel with gradient elution (polarity adjusted for phosphinate retention).

- Monitor purity via TLC (UV-active spots) and P NMR .

What novel applications of S-(p)-Menthyl methylphenylphosphinate are emerging in organometallic chemistry?

Advanced Research Question

Recent studies highlight its use as a chiral ligand in:

- Asymmetric hydrogenation of ketones (Rh or Ir complexes).

- Enantioselective C–H activation (Pd catalysts).

- Photoredox catalysis for radical-mediated transformations. Mechanistic studies focus on ligand-metal coordination modes via EXAFS or single-crystal XRD .

How does solvent polarity affect the stability of S-(p)-Menthyl methylphenylphosphinate under reflux conditions?

Advanced Research Question

Non-polar solvents (toluene, hexane) minimize hydrolysis, while polar aprotic solvents (DMF, DMSO) may induce racemization via phosphoester bond cleavage. Stability assays (HPLC tracking degradation products) under inert atmospheres are recommended. Kinetic studies at varying temperatures quantify activation energy for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.